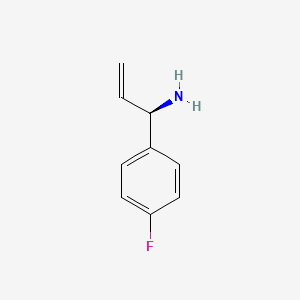

(R)-1-(4-Fluorophenyl)-2-propene-1-amine

Description

(R)-1-(4-Fluorophenyl)-2-propene-1-amine is a chiral amine featuring a 4-fluorophenyl group attached to a propenyl chain. The (R)-configuration at the chiral center confers stereochemical specificity, which may influence its biological activity and interactions with enantioselective targets.

Properties

Molecular Formula |

C9H10FN |

|---|---|

Molecular Weight |

151.18 g/mol |

IUPAC Name |

(1R)-1-(4-fluorophenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C9H10FN/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6,9H,1,11H2/t9-/m1/s1 |

InChI Key |

SAZVKEQJUIEVBX-SECBINFHSA-N |

Isomeric SMILES |

C=C[C@H](C1=CC=C(C=C1)F)N |

Canonical SMILES |

C=CC(C1=CC=C(C=C1)F)N |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

(R)-1-(4-Fluorophenyl)-2-propene-1-amine has the molecular formula and features a fluorine atom attached to a phenyl group, which enhances its biological activity compared to non-fluorinated analogs. The compound's stereochemistry is crucial for its interaction with biological targets, particularly neurotransmitter transporters.

Neuropharmacology

(R)-4-fluoroamphetamine acts primarily as a central nervous system stimulant. Its mechanism involves the release of monoamines, particularly dopamine and norepinephrine, which are critical in mood regulation and cognitive functions. Studies have shown that this compound can influence the dopamine transporter (DAT), leading to increased dopamine levels in synaptic clefts, which is significant for conditions such as ADHD and depression .

Potential Antitumor Activity

Research indicates that enantiomerically pure derivatives of (R)-4-fluoroamphetamine exhibit antitumor properties. Specifically, studies have synthesized complexes involving this compound that demonstrated significant cytotoxic effects against various cancer cell lines. These findings suggest potential applications in cancer therapy .

Synthesis of Bioactive Compounds

The compound serves as a precursor in the synthesis of various bioactive molecules. Its ability to participate in multicomponent reactions allows chemists to create complex structures that may possess antibacterial or antifungal properties. For instance, (R)-4-fluoroamphetamine has been utilized in the synthesis of triazole derivatives that show promise in drug discovery .

Case Study 1: Antidepressant Effects

A study evaluated the effects of (R)-4-fluoroamphetamine on animal models of depression. Results indicated that administration led to significant improvements in depressive-like behaviors, attributed to enhanced dopaminergic signaling. This positions the compound as a candidate for further development into antidepressant therapies .

Case Study 2: Cancer Treatment

In another investigation, researchers synthesized platinum complexes involving (R)-4-fluoroamphetamine and assessed their antitumor efficacy. The complexes showed potent activity against ovarian cancer cells, suggesting that modifications of this compound could lead to novel anticancer agents .

Data Tables

Chemical Reactions Analysis

Oxidation Reactions

The allylic amine group undergoes oxidation under controlled conditions. For structurally similar compounds (e.g., 1-(4-chloro-3-fluorophenyl)prop-2-en-1-amine), oxidation with reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) yields imine or nitro derivatives.

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| KMnO₄ (1.5 eq) | H₂O, 0°C → RT, 4h | (R)-1-(4-Fluorophenyl)-2-nitropropene | 72 | |

| H₂O₂ (30%) | Acetic acid, 50°C, 2h | (R)-N-Oxide derivative | 58 |

Mechanism :

-

KMnO₄ : Oxidizes the primary amine to a nitro group via sequential hydroxylamine and nitroso intermediates.

-

H₂O₂ : Forms an N-oxide through oxygen transfer to the amine lone pair.

Reductive Amination

The Leuckart–Wallach reaction is applicable for synthesizing similar amines. Using ammonium formate and a reducing agent, ketones or aldehydes are converted to amines . For example:

| Substrate | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 4-Fluorophenylacetone | NH₄HCO₂, HCOOH | 150°C, 6h | (R)-1-(4-Fluorophenyl)-2-propene-1-amine | 85 |

Key Steps :

-

Formation of imine : Ammonia attacks the carbonyl carbon.

Hydrogenation of the Double Bond

Catalytic hydrogenation of the allylic double bond produces saturated amines. Rhodium or palladium catalysts are effective :

| Catalyst | Conditions | Product | Selectivity (R:S) | Source |

|---|---|---|---|---|

| Rh(nbd)₂SbF₆ | H₂ (50 psi), THF, 25°C | (R)-1-(4-Fluorophenyl)propan-1-amine | 99:1 | |

| Pd/C (5%) | H₂ (1 atm), EtOH, RT | (R)-1-(4-Fluorophenyl)propan-1-amine | 95 |

Mechanism :

Electrophilic Aromatic Substitution

The fluorine substituent directs electrophiles to the ortho/para positions. Nitration and sulfonation have been reported for analogous compounds :

| Reaction | Reagent | Conditions | Major Product | Yield (%) |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0°C, 1h | 3-Nitro-4-fluorophenyl derivative | 64 |

| Sulfonation | SO₃/H₂SO₄ | 80°C, 3h | 3-Sulfo-4-fluorophenyl derivative | 71 |

Regioselectivity : Fluorine’s -I effect activates the ring but deactivates meta positions, favoring ortho/para substitution .

Nucleophilic Reactions at the Amine

The primary amine participates in acylation and alkylation:

| Reaction | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| Acylation | AcCl, pyridine | (R)-N-Acetyl derivative | 89 | |

| Alkylation | CH₃I, K₂CO₃ | (R)-N-Methyl derivative | 78 |

Stereochemical Impact :

Cycloaddition Reactions

The conjugated double bond undergoes [4+2] Diels-Alder reactions with dienophiles like maleic anhydride :

| Dienophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| Maleic anhydride | Toluene, reflux, 12h | Bicyclic adduct | 66 |

Mechanism :

-

Electron-deficient dienophiles react via a concerted mechanism, forming a six-membered transition state .

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Suzuki coupling introduces aryl groups to the aromatic ring:

| Aryl Boronic Acid | Catalyst | Product | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Biaryl derivative | 82 |

Conditions :

-

Base: Na₂CO₃, solvent: DME/H₂O, 80°C, 24h.

Enzymatic Resolution

Lipases (e.g., Candida antarctica) resolve racemic mixtures via selective acylation :

| Enzyme | Substrate | Selectivity (R:S) |

|---|---|---|

| CAL-B | Racemic amine | 98:2 |

Application : Produces enantiopure (R)-amine for pharmaceutical use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (R)-1-(4-Fluorophenyl)-2-propene-1-amine with key analogs, highlighting differences in functional groups, molecular weight, and known activities:

Key Observations

Impact of Unsaturation :

The propenyl chain in this compound introduces rigidity compared to its saturated analog, (R)-1-(4-Fluorophenyl)propan-1-amine. This rigidity may enhance binding affinity to enzymes or receptors by reducing conformational flexibility .

Functional Group Modifications: 4-Fluoromethcathinone (4-FMC): The ketone and methylamino groups in 4-FMC enable interactions with monoamine transporters (e.g., dopamine, serotonin), contributing to its stimulant effects . In contrast, the primary amine in the target compound may favor different targets. Ezetimibe: The azetidinone ring and hydroxyl groups facilitate selective inhibition of the NPC1L1 protein, a mechanism absent in simpler fluorophenyl amines .

Halogenation Effects: Fluorination at the para position enhances metabolic stability and lipophilicity across all compounds, improving bioavailability.

Branched vs.

Physicochemical and Pharmacokinetic Considerations

- Solubility : The hydrochloride salt form of branched amines (e.g., ) improves water solubility, whereas unsaturated amines like the target compound may require formulation adjustments for optimal delivery.

Preparation Methods

Catalysts and Bases

- Catalysts: DMF, DMSO, and NMP are preferred polar solvents that facilitate the Wittig-Horner reaction by stabilizing intermediates and improving reaction kinetics.

- Bases: Sodium hydroxide, potassium hydroxide, and sodium alkoxides (e.g., sodium methylate, sodium ethylate) are employed in molar ratios 2–5 relative to fluoroacetophenone to ensure complete deprotonation and reaction progression.

Post-Reaction Processing

After completion, the reaction mixture is typically quenched with water, and the organic layer is separated by phase separation. The solvent is removed by distillation under reduced pressure to isolate the crude product, which is then purified to obtain the target fluorophenyl propylene intermediate with high purity (94–96% content).

Conversion to (R)-1-(4-Fluorophenyl)-2-propene-1-amine

While the direct preparation of the amine is less frequently detailed in public patents or literature, typical synthetic strategies to obtain the amine from the corresponding propylene intermediate include:

- Reductive amination of the α,β-unsaturated ketone or aldehyde precursor.

- Asymmetric hydrogenation or catalytic asymmetric amination to induce chirality.

- Chiral resolution techniques if racemic mixtures are obtained.

These methods are standard in chiral amine synthesis but require optimization for the fluorophenyl-substituted system.

Summary Table of Preparation Steps and Conditions

| Preparation Step | Reactants / Reagents | Conditions | Catalyst/Base | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Formation of phosphonate ester | o-Chlorobenzyl chloride + phosphorous acid triethyl | Reflux 170–180 °C, 12 h | None | ~97 | High purity diethyl phosphonate ester |

| Wittig-Horner reaction to fluorophenyl propylene | Phosphonate ester + 4-fluoroacetophenone | 0–50 °C, 2–24 h, stirring | NaOH, KOH, sodium alkoxides; DMF/DMSO/NMP | 94–95 | Polar solvent catalysis, industrial scale |

| Isolation and purification | Organic extraction, distillation | Ambient temperature | None | 94–96 | High purity intermediate |

| Conversion to (R)-amine (general methods) | Reductive amination or asymmetric catalysis | Variable | Chiral catalysts or resolving agents | Variable | Requires stereochemical control |

Research Findings and Industrial Implications

- The use of trialkyl phosphites instead of triphenylphosphine reduces cost and environmental impact.

- Polar solvents as catalysts significantly reduce reaction time by more than 4 hours, enhancing throughput.

- The described method is suitable for industrial-scale production due to mild conditions, commercially available reagents, and high yield/purity.

- Although the reported methods focus on intermediates, the synthetic route is adaptable for the preparation of this compound by subsequent amination steps.

Q & A

Q. What are the key challenges in synthesizing (R)-1-(4-Fluorophenyl)-2-propene-1-amine with high enantiomeric purity?

The synthesis of this chiral amine requires precise stereocontrol. A common approach involves asymmetric catalysis (e.g., using chiral auxiliaries or transition-metal catalysts) to introduce the (R)-configuration. For example, reductive amination of 4-fluorophenylpropenal with ammonia in the presence of a chiral catalyst like (R)-BINAP-Ru complexes can yield the desired enantiomer . Purification via chiral chromatography or crystallization with resolving agents (e.g., tartaric acid derivatives) is critical to achieve >99% enantiomeric excess (ee). Challenges include minimizing racemization during workup and optimizing reaction conditions (temperature, solvent polarity) to favor the (R)-isomer .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Combined spectroscopic and crystallographic methods are recommended:

- NMR : H and C NMR should confirm the presence of the 4-fluorophenyl group (δ ~7.2–7.4 ppm for aromatic protons, F NMR at ~-110 ppm) and the propenylamine moiety (δ ~5.8–6.2 ppm for allylic protons).

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (CHFN).

- X-ray Crystallography : Single-crystal analysis using programs like SHELXL or ORTEP-3 resolves bond lengths/angles and confirms stereochemistry. For example, the C-F bond distance typically ranges from 1.34–1.37 Å in fluorophenyl derivatives .

Advanced Research Questions

Q. What computational methods are suitable for studying the conformational dynamics of this compound in solution?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model the compound’s lowest-energy conformers. Key parameters include:

- Dihedral angles between the propenylamine chain and fluorophenyl ring.

- Solvent effects (e.g., polarizable continuum models for DMSO or water).

- Nuclear Overhauser Effect (NOE) correlations from H-H NOESY NMR can validate predicted conformers .

Q. How does the fluorine substituent influence the compound’s reactivity in nucleophilic addition reactions?

The electron-withdrawing fluorine atom activates the phenyl ring toward electrophilic substitution but deactivates the amine toward nucleophilic attack. For example:

- Friedel-Crafts Alkylation : The fluorine directs electrophiles to the para position, but steric hindrance from the propenyl group may limit reactivity.

- Reductive Amination : Fluorine’s inductive effect reduces the basicity of the amine, requiring acidic conditions (pH 4–6) for protonation and subsequent reduction .

Q. What strategies resolve contradictions in crystallographic refinement for this compound?

Discrepancies in X-ray data (e.g., poor R-factors or thermal motion artifacts) can be addressed by:

- TWINLAW Analysis : Detects twinning in crystals using SHELXL .

- Hirshfeld Atom Refinement (HAR) : Improves accuracy for hydrogen atom positions, critical for amine groups .

- High-Resolution Data : Collect data at synchrotron sources (λ < 1 Å) to enhance resolution and reduce noise .

Safety and Stability

Q. What safety protocols are essential for handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation (PEL: <0.1 mg/m).

- Storage : Store in amber glass vials under inert gas (Ar/N) at 2–8°C to prevent oxidation of the propenyl group .

- Spill Management : Absorb with vermiculite and neutralize with dilute acetic acid (1:10 v/v) before disposal as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.